Differential Lipophilicity: LogP Comparison with Analogs
The consensus Log P of 4-Bromo-5-fluorobenzene-1,2-diamine is 1.69, significantly higher than the 4-fluoro analog and lower than the 4,5-dibromo analog. This intermediate lipophilicity is crucial for achieving a balance between membrane permeability and aqueous solubility in drug candidates. 4-Bromo-1,2-diaminobenzene (mono-Br) has a lower molecular weight but its LogP is not directly comparable due to the lack of fluorine; the presence of fluorine in the target compound reduces LogP compared to a hypothetical dibromo analog [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus Log P = 1.69 |
| Comparator Or Baseline | 4-Fluoro-1,2-diaminobenzene (LogP predicted ~0.8-1.2); 4,5-Dibromo-1,2-diaminobenzene (LogP = 1.9) |
| Quantified Difference | Target compound is ~0.5-0.9 units higher than 4-fluoro analog and ~0.2 units lower than 4,5-dibromo analog. |
| Conditions | Predicted values from in silico methods [2]. |
Why This Matters
LogP optimization is critical for balancing passive permeability and aqueous solubility; the target compound offers a unique value not available from mono-halogenated or dihalogenated analogs, enabling fine-tuning of ADME properties.
- [1] HZBP. (n.d.). 4-Bromo-5-fluorobenzene-1,2-diamine (Product WR341833). Product Data. View Source
- [2] MolAid. (n.d.). 4,5-Dibromo-1,2-diaminobenzene (CAS 49764-63-8). Physicochemical Properties. View Source
